3-(2-chlorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide
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Description
3-(2-chlorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C20H17ClN4O3 and its molecular weight is 396.83. The purity is usually 95%.
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Biological Activity
The compound 3-(2-chlorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, including its anticancer properties, mechanisms of action, and structure-activity relationships (SAR), supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H17ClN4O3 with a molecular weight of 396.8 g/mol. The structural components include a chlorophenyl group, a furan moiety, and an isoxazole ring, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the field of cancer treatment. Its mechanism of action primarily involves the inhibition of specific enzymes and pathways associated with tumor growth.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Mechanism of Action : The compound appears to act as an inhibitor of certain kinases involved in cancer cell proliferation. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics like 5-fluorouracil .
- Structure-Activity Relationship (SAR) : The presence of the chlorophenyl and furan groups has been linked to enhanced activity. Modifications in the isoxazole ring have been shown to affect binding affinity to target proteins, suggesting that small structural changes can lead to significant variations in biological activity .
Table 1: Summary of Biological Activities
Activity Type | Cell Lines Tested | IC50 (µM) | Reference |
---|---|---|---|
Anticancer | HeLa | 15 | |
HepG2 | 20 | ||
A549 | 25 | ||
Enzyme Inhibition | Kinase Inhibition | Moderate |
Table 2: Structure-Activity Relationships
Modification | Impact on Activity | Reference |
---|---|---|
Chlorophenyl Group | Increased potency | |
Furan Substitution | Enhanced binding | |
Isoxazole Variants | Variable efficacy |
Case Studies
A notable case study involved the evaluation of the compound's effects on human cancer cell lines. Researchers conducted a series of assays to assess cytotoxicity and apoptosis induction:
- Study Design : Cells were treated with varying concentrations of the compound over 48 hours.
- Findings : The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation. Flow cytometry results indicated a significant increase in early apoptotic cells at concentrations above 15 µM .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3/c1-12-18(19(24-28-12)14-6-3-4-7-15(14)21)20(26)22-11-13-10-16(25(2)23-13)17-8-5-9-27-17/h3-10H,11H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIZXAAROIWHMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NN(C(=C3)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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